Chiral Purity Requirement: (2R)-Enantiomer Versus Racemic 2-Isopropylpyrrolidine
The (2R)-enantiomer (CAS 63328-14-3) is supplied with a specified purity of ≥98%, ensuring enantiomeric integrity for stereoselective applications . In contrast, racemic 2-isopropylpyrrolidine (CAS 51503-10-7) contains equal proportions of (R)- and (S)-enantiomers . This 50:50 composition precludes its direct use in reactions requiring defined stereochemical induction. Procurement of the enantiopure (2R)-form eliminates the need for post-acquisition resolution via chiral HPLC or enzymatic methods, which would otherwise be required when starting from the racemate [1].
| Evidence Dimension | Enantiomeric Composition |
|---|---|
| Target Compound Data | ≥98% enantiopure (R)-form |
| Comparator Or Baseline | Racemic mixture (50% R, 50% S) (CAS 51503-10-7) |
| Quantified Difference | ~100% chiral purity differential |
| Conditions | Vendor-specified purity; enantiomeric identity confirmed by stereospecific synthesis or chiral resolution |
Why This Matters
The absence of the (S)-enantiomer contamination is essential for ensuring reproducible stereochemical outcomes in asymmetric catalysis and for avoiding off-target biological activity in pharmacological assays.
- [1] Chiralpedia. Analytical Techniques for Stereochemistry. Technical Review. View Source
